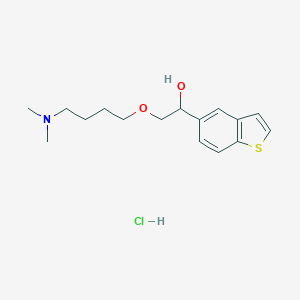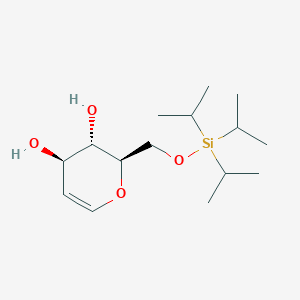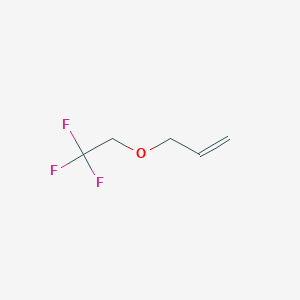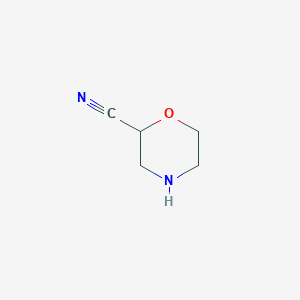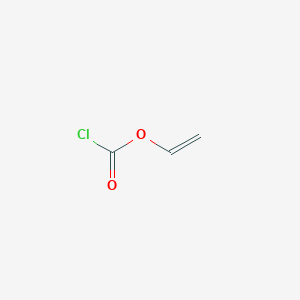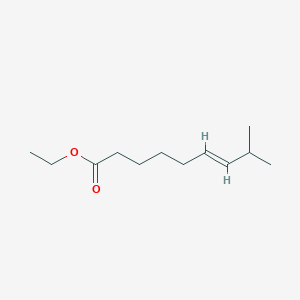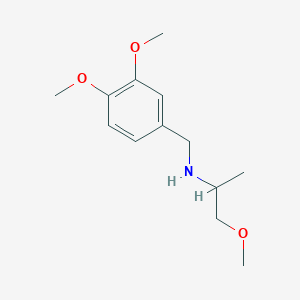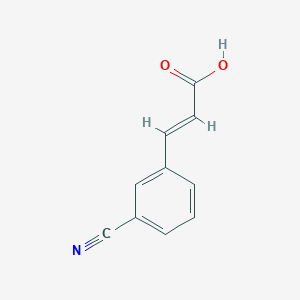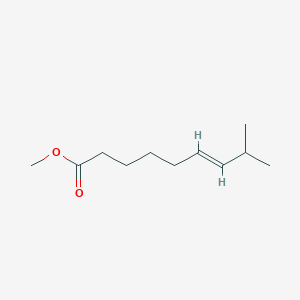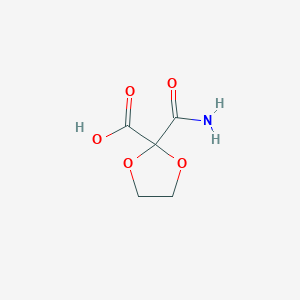
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid, also known as CDDA, is a novel compound with potential applications in scientific research. It is a cyclic amino acid derivative that has gained attention in recent years due to its unique properties and potential uses. In
Aplicaciones Científicas De Investigación
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been found to have a variety of potential applications in scientific research. One of its primary uses is as a tool for studying protein-protein interactions. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid can bind to specific sites on proteins and inhibit their interactions, allowing researchers to study the function of these proteins in greater detail.
In addition, 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has also been found to have anti-cancer properties, inhibiting the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is not fully understood, but it is thought to involve the inhibition of protein-protein interactions. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid binds to specific sites on proteins, preventing their interactions with other proteins and altering their function. This mechanism of action has been demonstrated in several studies, including those investigating the anti-inflammatory and anti-cancer properties of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid.
Efectos Bioquímicos Y Fisiológicos
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid can inhibit the growth of cancer cells and reduce inflammation. 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has also been shown to have antioxidant properties, protecting cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is its specificity for certain protein targets. This allows researchers to study the function of these proteins in greater detail. In addition, 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid has been found to have low toxicity, making it a safe compound to use in lab experiments.
One limitation of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is its relatively high cost compared to other research compounds. In addition, 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid may not be effective against all protein targets, limiting its usefulness in certain research applications.
Direcciones Futuras
There are several potential future directions for research on 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid. One area of interest is the development of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid derivatives with improved specificity and efficacy. In addition, further studies are needed to fully understand the mechanism of action of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid and its potential applications in the treatment of inflammatory diseases and cancer.
Conclusion:
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid is a novel compound with potential applications in scientific research. Its specificity for certain protein targets and low toxicity make it a valuable tool for studying protein-protein interactions and investigating the anti-inflammatory and anti-cancer properties of compounds. Further research is needed to fully understand the mechanism of action of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid and its potential applications in the treatment of disease.
Métodos De Síntesis
The synthesis of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid involves the reaction of diethyl oxalate with urea and sodium methoxide. The resulting product is then treated with ethyl chloroformate to yield 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid. This synthesis method has been optimized to produce high yields of 2-Carbamoyl-1,3-dioxolane-2-carboxylic acid with excellent purity.
Propiedades
Número CAS |
137307-56-3 |
|---|---|
Nombre del producto |
2-Carbamoyl-1,3-dioxolane-2-carboxylic acid |
Fórmula molecular |
C5H7NO5 |
Peso molecular |
161.11 g/mol |
Nombre IUPAC |
2-carbamoyl-1,3-dioxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO5/c6-3(7)5(4(8)9)10-1-2-11-5/h1-2H2,(H2,6,7)(H,8,9) |
Clave InChI |
LYJJJNSXNVPXLF-UHFFFAOYSA-N |
SMILES |
C1COC(O1)(C(=O)N)C(=O)O |
SMILES canónico |
C1COC(O1)(C(=O)N)C(=O)O |
Sinónimos |
1,3-Dioxolane-2-carboxylicacid,2-(aminocarbonyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
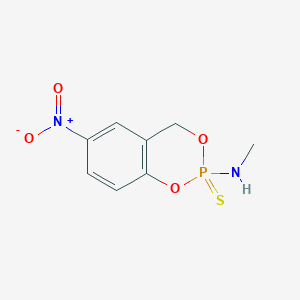
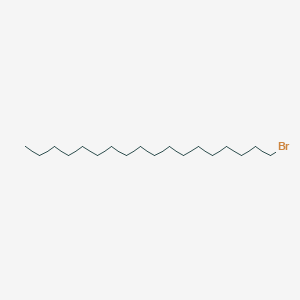
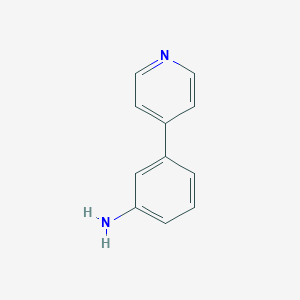
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
